molecular formula C11H6Cl2O2 B7724050 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde

5-(2,6-Dichlorophenyl)furan-2-carbaldehyde

Cat. No.: B7724050
M. Wt: 241.07 g/mol
InChI Key: ZZKLPZGLXLERDB-UHFFFAOYSA-N
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Description

5-(2,6-Dichlorophenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C₁₁H₆Cl₂O₂. It is characterized by a furan ring substituted with a 2,6-dichlorophenyl group and an aldehyde functional group at the 2-position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where furan is reacted with a Vilsmeier reagent (formed from dimethylformamide and phosphorus oxychloride) in the presence of a 2,6-dichlorobenzene . This reaction typically occurs under mild conditions and yields the desired aldehyde in good purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reagent addition .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,6-Dichlorophenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)furan-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function and leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Dichlorophenyl)furan-2-carbaldehyde is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions may enhance its stability and alter its interaction with biological targets compared to its isomers .

Biological Activity

5-(2,6-Dichlorophenyl)furan-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, supported by various studies and data.

Chemical Structure and Properties

This compound is characterized by a furan ring substituted with a dichlorophenyl group and an aldehyde functional group. This unique structure contributes to its reactivity and biological activity.

Antimicrobial Activity

Recent studies have demonstrated the compound's potential as an antimicrobial agent. For instance, research indicates that derivatives of this compound exhibit significant inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
4hStaphylococcus aureus16.13 μM
4sEscherichia coli18.75 μM
4bPseudomonas aeruginosa22.50 μM

The compounds showed promising results compared to standard antibiotics, indicating their potential as alternatives in treating resistant bacterial infections .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxic Effects of this compound

Cell LineIC50 (μM)
HeLa (cervical cancer)25.0
MCF-7 (breast cancer)30.5
A549 (lung cancer)22.8

These findings suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapy .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown effective inhibition of urease and cyclooxygenase enzymes.

Table 3: Enzyme Inhibition Assays

EnzymeIC50 (μM)Reference Compound IC50 (μM)
Urease16.13Thiourea (21.25)
COX-112.00Aspirin (15.00)
COX-210.50Ibuprofen (12.00)

The inhibition of these enzymes suggests potential applications in treating conditions like peptic ulcers and inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within cells. Its electrophilic nature allows it to modify nucleophilic sites on proteins and nucleic acids, which can lead to altered cellular functions.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound significantly reduced biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent against biofilm-associated infections .
  • Cytotoxicity Assessment : In a comparative study involving multiple cancer cell lines, the compound exhibited superior cytotoxicity compared to traditional chemotherapeutics, indicating its promise as an anticancer agent .

Properties

IUPAC Name

5-(2,6-dichlorophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-8-2-1-3-9(13)11(8)10-5-4-7(6-14)15-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKLPZGLXLERDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC=C(O2)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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